molecular formula C26H22N4O4 B11524369 4,4'-(1,4-Phenylene)bis(2-amino-5-oxo-5,6,7,8-tetrahydro-4h-chromene-3-carbonitrile)

4,4'-(1,4-Phenylene)bis(2-amino-5-oxo-5,6,7,8-tetrahydro-4h-chromene-3-carbonitrile)

Cat. No.: B11524369
M. Wt: 454.5 g/mol
InChI Key: HKWGHICAKOLXTP-UHFFFAOYSA-N
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Description

4,4’-(1,4-Phenylene)bis(2-amino-5-oxo-5,6,7,8-tetrahydro-4h-chromene-3-carbonitrile) is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,4-Phenylene)bis(2-amino-5-oxo-5,6,7,8-tetrahydro-4h-chromene-3-carbonitrile) typically involves a multi-step reaction process. One common method includes the condensation of aromatic aldehydes with malononitrile and cyclic diketones in the presence of a catalyst such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,4-Phenylene)bis(2-amino-5-oxo-5,6,7,8-tetrahydro-4h-chromene-3-carbonitrile) can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

4,4’-(1,4-Phenylene)bis(2-amino-5-oxo-5,6,7,8-tetrahydro-4h-chromene-3-carbonitrile) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4,4’-(1,4-Phenylene)bis(2-amino-5-oxo-5,6,7,8-tetrahydro-4h-chromene-3-carbonitrile) involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(1,4-Phenylene)bis(2-amino-5-oxo-5,6,7,8-tetrahydro-4h-chromene-3-carbonitrile) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

2-amino-4-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C26H22N4O4/c27-11-15-21(23-17(31)3-1-5-19(23)33-25(15)29)13-7-9-14(10-8-13)22-16(12-28)26(30)34-20-6-2-4-18(32)24(20)22/h7-10,21-22H,1-6,29-30H2

InChI Key

HKWGHICAKOLXTP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C4C(=C(OC5=C4C(=O)CCC5)N)C#N)C(=O)C1

Origin of Product

United States

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